molecular formula C16H18N4O B2990232 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone CAS No. 2309707-78-4

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone

Cat. No.: B2990232
CAS No.: 2309707-78-4
M. Wt: 282.347
InChI Key: RRPQLOVBEOTIMZ-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at position 3 and a pyridin-3-yl methanone group at position 6. Its stereochemistry ((1R,5S)) is critical for conformational stability and biological activity, as seen in related kinase inhibitors and receptor modulators .

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(12-3-1-6-17-11-12)20-13-4-5-14(20)10-15(9-13)19-8-2-7-18-19/h1-3,6-8,11,13-15H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPQLOVBEOTIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CN=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone , identified by CAS number 2320222-18-0, is a novel azabicyclic structure with significant biological activity. This article explores its pharmacological properties, particularly its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial for managing inflammatory conditions.

Structural Characteristics

The molecular formula of the compound is C18H24N4O2C_{18}H_{24}N_{4}O_{2}, with a molecular weight of 328.4 g/mol. The unique bicyclic structure contributes to its biological activity and potential therapeutic applications.

NAAA plays a vital role in the degradation of endogenous palmitoylethanolamide (PEA), an anti-inflammatory mediator. Inhibition of NAAA can enhance the levels of PEA, thereby prolonging its analgesic effects at sites of inflammation. Studies have shown that compounds similar to the target molecule exhibit potent inhibitory activity against NAAA, with some derivatives demonstrating IC50 values in the low nanomolar range (e.g., 0.042 μM) .

Biological Activity and Pharmacological Studies

Recent research has focused on the structure-activity relationship (SAR) of pyrazole azabicyclo[3.2.1]octane derivatives, revealing that modifications to the core structure can significantly impact their inhibitory potency against NAAA.

Table 1: Inhibitory Activity of Related Compounds

Compound IDStructure TypeIC50 (μM)Notes
ARN19689Pyrazole Sulfonamide0.042High selectivity for NAAA
ARN16186Pyrazole Derivative0.078Good pharmacokinetic properties
ARN50Modified Azabicyclo0.655Lower activity than ARN19689

Case Studies

In a study examining the pharmacological effects of several pyrazole derivatives, researchers noted that specific substitutions on the azabicyclo framework led to enhanced lipophilicity and improved binding affinity to NAAA, suggesting that careful modification of the molecular structure can optimize therapeutic effects .

Example Case Study: ARN19689

ARN19689 was identified as a lead compound due to its potent inhibitory effects on NAAA and favorable pharmacokinetics. It demonstrated significant anti-inflammatory effects in animal models, supporting its potential as a therapeutic agent for chronic pain management .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Molecular Formula Molecular Weight Substituents Biological Target/Activity Key Findings
((1R,5S)-3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone (Target) C16H18N4O ~282.35 3-(1H-pyrazol-1-yl), 8-(pyridin-3-yl carbonyl) Hypothesized kinase inhibition (JAK/TYK2 family) Structural similarity to PF-06700841 suggests potential dual kinase inhibition
PF-06700841 (Fensome et al., 2018) C18H20F2N6O 380.39 3-(2-((1-methyl-pyrazol-4-yl)amino)pyrimidin-4-yl), (S)-2,2-difluorocyclopropyl Dual TYK2/JAK1 inhibitor Phase II trials for psoriasis; IC50 = 23 nM (TYK2), 19 nM (JAK1)
(1R,5S)-3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone () C16H22N6O 314.39 3-(1,2,4-triazol-1-yl), 8-(trimethylpyrazole carbonyl) Not reported Enhanced metabolic stability due to triazole and methyl groups
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane () C21H28N2O3S 396.53 3-(4-isopropylphenoxy), 8-(dimethylpyrazole sulfonyl) Not reported Improved selectivity in SAR studies; sulfonamide enhances solubility
CID 131631781 () C10H11N3O3 221.21 3-oxa-8-azabicyclo, 8-(1-methyl-1H-pyrazol-4-yl) Not reported Collision cross-section analysis for structural validation

Key Structural Differences and Implications

Core Modifications: The target compound retains the 8-azabicyclo[3.2.1]octane core, a scaffold known for conformational rigidity. PF-06700841 introduces a difluorocyclopropyl group, enhancing lipophilicity and target binding .

Substituent Effects :

  • Pyrazole vs. Triazole : The target’s pyrazole group may offer moderate hydrogen-bonding capacity compared to the triazole in ’s compound, which provides stronger π-π interactions .
  • Sulfonamides vs. Carbonyls : Sulfonyl groups (e.g., ) improve metabolic stability but may reduce blood-brain barrier penetration compared to carbonyl-linked pyridines in the target compound .

Stereochemical Considerations :

  • The (1R,5S) configuration in the target compound is conserved in PF-06700841, underscoring its role in maintaining optimal binding to kinase domains .

Pharmacokinetic and Pharmacodynamic Comparisons

  • PF-06700841 : Exhibits a plasma half-life of 6–8 hours in humans, with high oral bioavailability (>80%) due to its lipophilic substituents .
  • Sulfonamide Derivatives () : Show reduced CYP450 inhibition compared to carbonyl analogs, suggesting fewer drug-drug interactions .
  • Triazole-Containing Analogs () : Demonstrate prolonged half-lives in preclinical models, attributed to resistance to oxidative metabolism .

Q & A

Basic: What are effective synthetic routes for ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Core Bicyclic Formation : Construction of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization or ring-closing metathesis.
  • Functionalization : Introduction of the pyrazole moiety via nucleophilic substitution or copper-catalyzed coupling. The pyridin-3-yl methanone group is often added using Friedel-Crafts acylation or palladium-mediated cross-coupling .
  • Key Intermediates : tert-Butyl-protected intermediates (e.g., tert-butyl (1R,5S)-8-azabicyclo[3.2.1]octane-8-carboxylate) are used to enhance regioselectivity .
  • Optimization : Solvents like THF or EtOH and catalysts such as Pd(PPh₃)₄ improve yields. Purification via flash chromatography or preparative HPLC ensures high purity .

Advanced: How can X-ray crystallography resolve challenges in confirming the stereochemistry of this compound?

Methodological Answer:

  • SHELX Refinement : Single-crystal X-ray diffraction using SHELXL (for small molecules) or SHELXE (for high-throughput phasing) is critical. The program handles twinned data and high-resolution refinement, ensuring accurate stereochemical assignment .
  • Validation : Compare experimental data (e.g., Flack parameter) with computational models. For example, the (1R,5S) configuration is confirmed by analyzing torsion angles and hydrogen-bonding networks in the crystal lattice .
  • Complementary Techniques : Use NMR (e.g., NOESY) to cross-validate spatial arrangements of substituents .

Basic: What spectroscopic methods validate the structure post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and confirms bicyclic scaffold integrity .
  • HRMS/UPLC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ at m/z 324.1812) and purity (>95%) .
  • FT-IR : Carbonyl stretches (~1650–1700 cm⁻¹) confirm the methanone group .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., pyrazole position, pyridine substituents) and test in bioassays. For example, replacing pyridin-3-yl with 4-fluorophenyl alters target affinity .
  • Biological Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based models to quantify IC₅₀ values. Compare with reference compounds like pyrazole-sulfonamide derivatives .
  • Data Correlation : Statistical tools (e.g., PCA) link structural features (logP, polar surface area) to activity trends .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). Pyrazole and azabicyclo groups often occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze hydrogen bonds and π-π stacking with pyridin-3-yl groups .
  • Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities, guiding SAR optimization .

Basic: How to optimize reaction yields in key synthetic steps?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling steps; the latter may improve yields by 15–20% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for pyrazole incorporation .
  • Temperature Control : Lower temperatures (–20°C) reduce side reactions during acylation steps .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Conditions : Compare buffer pH, incubation time, and cell lines. For example, variations in ATP concentration (1–10 mM) in kinase assays significantly alter IC₅₀ values .
  • Structural Analogues : Test compounds with minor modifications (e.g., pyridin-3-yl vs. pyridin-4-yl) to isolate activity contributors .
  • Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate data and identify outliers via Z-score analysis .

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